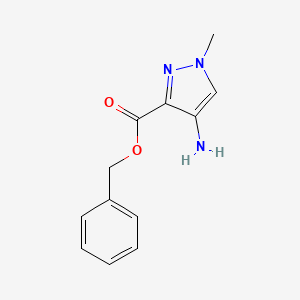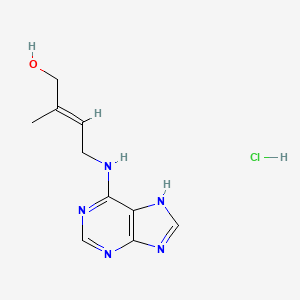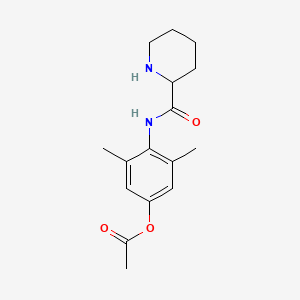
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride typically involves the reaction of 2,3-dimethylbutanoic acid with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .
化学反応の分析
Types of Reactions
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification and analysis of proteins. The compound’s unique structure allows it to interact with specific amino acid residues, facilitating the study of protein function and structure .
In addition to proteomics, this compound is also used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme-substrate interactions.
Medicine: In the development of potential therapeutic agents.
Industry: As a chemical intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s piperazine ring can form hydrogen bonds and other interactions with amino acid residues, altering the protein’s conformation and activity. This interaction is crucial for its use in proteomics research, where it helps in identifying and characterizing protein functions .
類似化合物との比較
Similar Compounds
2,3-Dimethylbutanoic acid: A precursor in the synthesis of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride.
Piperazine: A key component of the compound’s structure.
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid: The non-dihydrochloride form of the compound.
Uniqueness
This compound is unique due to its specific combination of a piperazine ring and a dimethylbutanoic acid moiety. This structure allows it to interact with proteins in a way that similar compounds may not, making it particularly valuable in proteomics research .
特性
分子式 |
C10H22Cl2N2O2 |
|---|---|
分子量 |
273.20 g/mol |
IUPAC名 |
2,3-dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12;;/h8,11H,4-7H2,1-3H3,(H,13,14);2*1H |
InChIキー |
YLSZJDUVQXGCSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C(=O)O)N1CCNCC1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)











![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)
